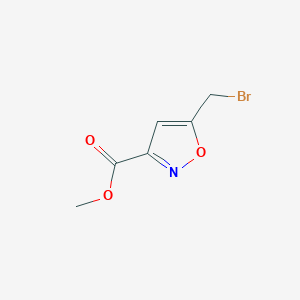

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bromomethyl methyl ether is a technical grade compound used in the synthesis of various organic compounds . It’s used in enantiocontrolled synthesis of intermediate containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506 .

Synthesis Analysis

While specific synthesis methods for “Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate” are not available, bromomethyl compounds are generally synthesized by treating the corresponding alcohol or ether with a brominating agent .Molecular Structure Analysis

The molecular structure of bromomethyl compounds generally consists of a bromomethyl group attached to the rest of the molecule. For example, the structure of Bromomethyl methyl ether is represented by the formula BrCH2OCH3 .Chemical Reactions Analysis

Bromomethyl compounds are often used as reagents in organic synthesis. They can react with a variety of nucleophiles, leading to the substitution of the bromine atom .Physical And Chemical Properties Analysis

Bromomethyl methyl ether is a liquid at room temperature with a boiling point of 87 °C. It has a density of 1.531 g/mL at 25 °C and a refractive index of 1.456 .Aplicaciones Científicas De Investigación

Synthesis of Pyridyl–Pyrazole-3-One Derivatives and Cytotoxicity Evaluation

A study explored the synthesis of novel compounds, including methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, and evaluated their cytotoxicity against several tumor cell lines. The compounds exhibited selective cytotoxicity, suggesting potential in anticancer research (Huang et al., 2017).

Development of Fluorescent Probes

Another research focused on the synthesis of oxazole-4-carboxylate derivatives from N-acyl-β-halodehydroaminobutyric acid derivatives. These compounds displayed high fluorescence quantum yields, indicating their usefulness as fluorescent probes in various scientific applications (Ferreira et al., 2010).

Synthetic Elaboration Using 2-(Halomethyl)-4,5-Diaryloxazoles

The reactivity of 2-(halomethyl)-4,5-diphenyloxazoles was utilized for synthetic elaboration, leading to the preparation of various oxazole derivatives. This study highlights the compound's role in facilitating the synthesis of chemically diverse molecules (Patil & Luzzio, 2016).

Synthesis of 3-Carboxyindazoles

A clean, high-yielding route to methyl 5-(bromomethyl)-1-tritylindazole 3-carboxylate was developed, underscoring the compound's utility in the efficient synthesis of indazole derivatives, which have significant applications in pharmaceutical research (Johnson & Rodgers, 2005).

Identification of Novel Oxazolidinone Antibacterial Agents

Research on oxazolidinones, a new class of antibacterial agents, found that substituents like methyl and bromo on 1,2,3-triazoles led to compounds with good antibacterial properties and reduced activity against monoamine oxidase A, indicating a safer profile for medical use (Reck et al., 2005).

Development of S-Derivatives with Antibacterial Activity

A study synthesized new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, showcasing their antibacterial activity. This research demonstrates the potential for developing new antibiotics to combat resistant strains of microorganisms (2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDHGTWSZBQZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2677032.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2677033.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide](/img/structure/B2677035.png)

![1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2677038.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2677040.png)

![2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile](/img/structure/B2677045.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2677046.png)

![3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2677049.png)